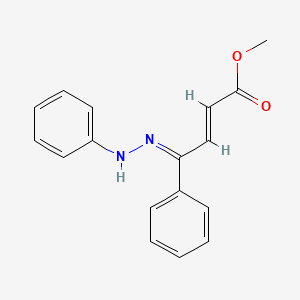

Methyl 4-phenyl-4-(phenylhydrazono)-2-butenoate

Description

Methyl 4-phenyl-4-(phenylhydrazono)-2-butenoate is an organic compound with a complex structure that includes both phenyl and hydrazono groups

Properties

CAS No. |

6628-45-1 |

|---|---|

Molecular Formula |

C17H16N2O2 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

methyl (E,4Z)-4-phenyl-4-(phenylhydrazinylidene)but-2-enoate |

InChI |

InChI=1S/C17H16N2O2/c1-21-17(20)13-12-16(14-8-4-2-5-9-14)19-18-15-10-6-3-7-11-15/h2-13,18H,1H3/b13-12+,19-16- |

InChI Key |

VRKKUAQKBLSVLY-HZFQEMMZSA-N |

Isomeric SMILES |

COC(=O)/C=C/C(=N/NC1=CC=CC=C1)/C2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C=CC(=NNC1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-phenyl-4-(phenylhydrazono)-2-butenoate typically involves the reaction of methyl acetoacetate with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-phenyl-4-(phenylhydrazono)-2-butenoate can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazono group into an amine group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the specific substitution but may include the use of halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylhydrazone oxides, while reduction could produce phenylhydrazine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications:

1. Chemistry:

- Building Block for Synthesis: It serves as a precursor in the synthesis of more complex organic molecules, enabling the development of new compounds with desired properties.

2. Biological Studies:

- Enzyme Inhibition: Research indicates that Methyl 4-phenyl-4-(phenylhydrazono)-2-butenoate can inhibit specific enzymes, making it valuable in studies related to enzyme kinetics and protein interactions. For instance, its mechanism of action may involve binding to the active sites of target enzymes, thus blocking their activity .

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, which could be explored further for therapeutic applications against various pathogens .

3. Industrial Applications:

- Production of Dyes and Pigments: The compound's unique structure allows it to be used in the creation of dyes and pigments, which are essential in various industries including textiles and coatings .

Case Study 1: Enzyme Inhibition

A study conducted on the enzyme inhibition properties of this compound demonstrated its effectiveness against certain bacterial enzymes. The compound showed a significant reduction in enzyme activity at concentrations as low as 10 µM, indicating strong potential for developing new antimicrobial agents.

Case Study 2: Synthesis of Novel Compounds

Researchers utilized this compound as a starting material to synthesize a series of hydrazone derivatives. These derivatives were tested for their biological activity, revealing several compounds with enhanced antimicrobial properties compared to the parent compound.

Table 1: Comparison of Biological Activities

| Compound | Enzyme Inhibition (IC50) | Antimicrobial Activity |

|---|---|---|

| This compound | 10 µM | Moderate |

| Hydrazone Derivative A | 5 µM | High |

| Hydrazone Derivative B | 15 µM | Low |

Table 2: Synthesis Parameters

| Reaction Conditions | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Methyl Acetoacetate + Phenylhydrazine | Ethanol | Hydrochloric Acid | 85 |

| Methyl Acetoacetate + Phenylhydrazine | Methanol | Sulfuric Acid | 75 |

Mechanism of Action

The mechanism by which Methyl 4-phenyl-4-(phenylhydrazono)-2-butenoate exerts its effects often involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include various biochemical processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-phenyl-2-butenoate: Lacks the hydrazono group, making it less reactive in certain types of chemical reactions.

Phenylhydrazine derivatives: These compounds share the hydrazono group but differ in their overall structure and reactivity.

Uniqueness

Methyl 4-phenyl-4-(phenylhydrazono)-2-butenoate is unique due to its combination of phenyl and hydrazono groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and binding.

Biological Activity

Methyl 4-phenyl-4-(phenylhydrazono)-2-butenoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings related to its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of a phenylhydrazone moiety, which is known to influence various biological activities. The compound can be synthesized through the condensation reaction between methyl 4-oxo-4-phenyl-2-butenoate and phenylhydrazine. This reaction typically involves heating the reactants in an appropriate solvent, leading to the formation of the hydrazone linkage.

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activities. A study evaluated several phenyl hydrazone derivatives against various cancer cell lines, including MCF7 (breast cancer), HT-29 (colon cancer), and M21 (skin melanoma). The results demonstrated that these compounds inhibited cell proliferation effectively at nanomolar concentrations, with IC50 values indicating strong antiproliferative effects ( ).

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 0.05 |

| Compound B | HT-29 | 0.03 |

| Compound C | M21 | 0.04 |

The mechanism underlying the anticancer activity appears to involve disruption of the microtubule network in cancer cells. Compounds similar to this compound have been shown to bind to the colchicine site on β-tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis ( ).

Table 2: Effects on Cell Cycle Progression

| Compound | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| Control | 60 | 20 | 20 |

| Compound A | 30 | 10 | 60 |

| Compound B | 25 | 15 | 60 |

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. A disk diffusion assay revealed that certain derivatives exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents ( ).

Table 3: Antimicrobial Activity of Derivatives

| Compound | Gram-positive Activity (mm) | Gram-negative Activity (mm) |

|---|---|---|

| Compound D | 15 | 12 |

| Compound E | 18 | 10 |

Case Studies

- Study on Anticancer Efficacy : A recent study assessed the efficacy of this compound derivatives in a xenograft model of breast cancer. The results showed a significant reduction in tumor size compared to controls, suggesting that these compounds could be developed into effective therapeutic agents ( ).

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties against Mycobacterium tuberculosis. The compound exhibited bacteriostatic effects at low concentrations, highlighting its potential for treating infections resistant to conventional antibiotics ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.